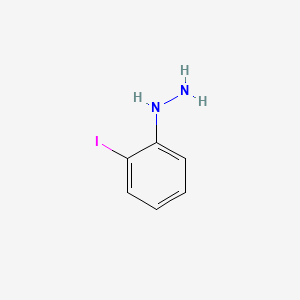

(2-Iodophenyl)hydrazine

Description

Historical Context and Evolution of Hydrazine (B178648) Chemistry

The journey into hydrazine chemistry began in 1875 when German chemist Emil Fischer first synthesized phenylhydrazine (B124118), an arylhydrazine, by reducing a diazonium salt. hydrazine.comprinceton.edu This discovery predated the isolation of the parent compound, hydrazine (N₂H₄), by over a decade. princeton.edu In 1887, Theodor Curtius successfully synthesized hydrazine sulfate, and the pure anhydrous form was later prepared by Dutch chemist Lobry de Bruyn in 1895. hydrazine.comwikipedia.org

The early 20th century saw the development of industrial-scale synthesis methods, most notably the Olin Raschig process in 1907, which produces hydrazine from sodium hypochlorite (B82951) and ammonia. wikipedia.org The strategic importance of hydrazine escalated dramatically during World War II, where it was utilized as a rocket fuel component by Germany in the Messerschmitt Me 163B rocket-powered fighter plane. hydrazine.comwikipedia.orgnewworldencyclopedia.org This application spurred intensive research into hydrazine and its derivatives, transforming it from a laboratory curiosity into a significant industrial chemical. acs.orgresearchgate.net Following the war, its use expanded into aerospace applications, including maneuvering thrusters for spacecraft and auxiliary power units for the Space Shuttle. wikipedia.orgnewworldencyclopedia.org

Significance of Arylhydrazine Scaffolds in Organic Synthesis and Medicinal Chemistry

Arylhydrazine scaffolds are exceptionally valuable in organic chemistry due to their utility in constructing a wide array of biologically active molecules. nih.gov They are fundamental precursors in the synthesis of numerous heterocyclic compounds, including indoles, pyrazoles, indazoles, and quinazolines. nih.govmdpi.com The versatility of arylhydrazines extends to their use as arylation agents in cross-coupling reactions, enabling the formation of both carbon-carbon and carbon-heteroatom bonds. nih.gov

In medicinal chemistry, hydrazides, which can be derived from hydrazines, are recognized as crucial intermediates for synthesizing compounds with a broad spectrum of biological activities. mdpi.com These activities include potential antitumor, antimicrobial, antifungal, and anti-inflammatory properties. mdpi.com The hydrazide-hydrazone moiety (-CO-NH-N=C) is a key functional group found in many bioactive compounds. mdpi.com The ability to use arylhydrazines in multicomponent reactions to build complex molecular architectures, such as the triarylmethane scaffold, further highlights their importance in developing new therapeutic agents and functional materials. researchgate.netacs.org Researchers continue to develop novel synthetic methods, such as ruthenium-catalyzed dehydrogenative coupling reactions, to create diverse heterocyclic structures from arylhydrazines. organic-chemistry.org

Specific Research Focus on Halogenated Arylhydrazines, with Emphasis on (2-Iodophenyl)hydrazine

Within the broader class of arylhydrazines, halogenated derivatives have attracted specific research interest due to the unique reactivity conferred by the halogen substituent. The interaction of arylhydrazines with halogenated aldehydes has been a subject of chemical investigation. rsc.org The presence of a halogen atom on the aromatic ring can influence the electronic properties of the molecule and provide a handle for further functionalization, particularly through cross-coupling reactions.

This compound is an organoiodine compound that serves as a significant building block in organic synthesis. musechem.com The presence of the iodine atom at the ortho-position enhances its reactivity and makes it a valuable precursor for preparing a variety of derivatives for medicinal chemistry and materials science. musechem.com It is often supplied as its hydrochloride salt to improve stability. Research has explored its use in the synthesis of pharmaceuticals and agrochemicals. musechem.com Furthermore, methods have been developed for the direct synthesis of aryl iodides from arylhydrazines using iodine, where the arylhydrazine acts as a source of an aryl radical. acs.org This highlights the dual role of the hydrazine moiety and the potential for transformative reactions involving halogenated arylhydrazines.

Table 1: Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| CAS Number | 50914-15-3 proactivemr.comchemsrc.com | 60481-34-7 musechem.combldpharm.com |

| Chemical Formula | C₆H₇IN₂ | C₆H₈ClIN₂ americanelements.com |

| Molecular Weight | 234.04 g/mol | 270.5 g/mol americanelements.com |

| IUPAC Name | This compound | This compound;hydrochloride americanelements.com |

| Synonyms | 2-Iodophenylhydrazine | 2-Iodophenylhydrazine HCl |

Properties

IUPAC Name |

(2-iodophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMKWMSHGAYLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362527 | |

| Record name | (2-iodophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50914-15-3 | |

| Record name | (2-iodophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-iodophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Routes for 2 Iodophenyl Hydrazine

Direct Synthetic Approaches to (2-Iodophenyl)hydrazine

Direct synthesis methods aim to form the C-N bond between an iodinated aromatic ring and a hydrazine (B178648) moiety in a single key step, bypassing the traditional diazotization-reduction sequence. These approaches often rely on transition-metal-catalyzed cross-coupling reactions.

Recent advancements have established that aryl halides, including iodides and bromides, can be coupled directly with hydrazine hydrate. researchgate.net Copper- and palladium-based catalyst systems are most prominent in this area. For instance, a copper-catalyzed C-N cross-coupling reaction of aryl bromides with hydrazine hydrate has been developed using a readily accessible ligand in water, which avoids the need for column chromatography to isolate the product. researchgate.net Similarly, palladium-catalyzed systems, often employing specialized phosphine ligands like MOP-type or Josiphos ligands, facilitate the coupling of aryl halides with hydrazine derivatives. organic-chemistry.orgnih.gov These reactions can be performed with low catalyst loadings and utilize simple inorganic bases, making them efficient and practical. nih.gov

While these methods are broadly applicable to a range of aryl halides, the direct application to 2-iodobenzene to yield this compound follows the same principles. The reaction involves the nucleophilic substitution of the iodine atom by hydrazine, activated by the metal catalyst.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |

| Palladium Acetate | BINAP | Sodium Hydroxide | Toluene/Water | 90 | Good to Excellent | google.com |

| Copper(I) Iodide | BMPO | Potassium Phosphate | Water | Not specified | Good to Excellent | researchgate.net |

| Palladium Catalyst | CyPF-tBu (Josiphos) | Potassium Hydroxide | Not specified | Not specified | High | nih.gov |

Synthesis via Functional Group Transformations of Precursors

The most established and widely practiced route to arylhydrazines involves a two-step sequence starting from the corresponding arylamine. This pathway is particularly relevant for this compound, beginning with the readily available precursor, 2-iodoaniline.

The foundational step in this sequence is the diazotization of 2-iodoaniline. This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺). The process is typically carried out in a strong acidic medium, such as hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. Sodium nitrite (NaNO₂) is the most common diazotizing agent, which generates nitrous acid in situ. researchgate.net

The reaction for 2-iodoaniline proceeds as follows:

2-Iodoaniline is dissolved or suspended in cold, aqueous mineral acid (e.g., HCl).

A solution of sodium nitrite in water is added dropwise while maintaining the temperature at or below 5 °C.

The completion of the diazotization yields an aqueous solution of 2-iodophenyldiazonium chloride.

This diazonium salt solution is highly reactive and is typically used immediately in the subsequent reduction step without isolation.

The conversion of the 2-iodophenyldiazonium salt to this compound is a reductive process. Several reducing agents can be employed, with the choice often influencing the reaction's efficiency, yield, and ease of workup. The two most common methods are reduction with sodium sulfite and reduction with stannous chloride (tin(II) chloride).

Reduction with Sodium Sulfite: This classic method, first reported in 1875, involves treating the cold diazonium salt solution with a solution of sodium sulfite (Na₂SO₃). njit.edu The reaction proceeds through an intermediate diazosulfonate, which is then reduced and hydrolyzed upon heating or acidification to yield the arylhydrazine hydrochloride. google.comnih.gov An excess of sodium sulfite is typically used. njit.edu While reliable, this method can sometimes give lower yields for ortho-substituted diazonium compounds. njit.edu

| Step | Reagent | Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Sodium Sulfite (Na₂SO₃) | Add diazonium salt solution to cold (approx. 5 °C) sulfite solution. | Formation of diazosulfonate intermediate. | google.com |

| 2 | Heat | Warm the mixture to 60-70 °C until the color darkens. | Reduction of the intermediate. | google.com |

| 3 | Acidification | Add concentrated HCl. | Hydrolysis to form the hydrazine hydrochloride salt. | google.com |

| 4 | Cooling | Cool to 0 °C. | Crystallization and precipitation of the product. | google.com |

Reduction with Stannous Chloride (SnCl₂): Reduction with stannous chloride in concentrated hydrochloric acid is a versatile and broadly applicable method. njit.edu It is often the preferred method for ortho-substituted diazonium salts, as it tends to provide better yields in these cases compared to the sulfite method. njit.edu The reaction is performed by adding a cold solution of stannous chloride in concentrated HCl to the diazonium salt solution, keeping the temperature at or below 0 °C. researchgate.net The arylhydrazine precipitates as a complex salt, from which the free base can be liberated by treatment with a strong base like sodium hydroxide.

| Step | Reagent | Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Stannous Chloride (SnCl₂) in conc. HCl | Add dropwise to the cold (0 °C) diazonium salt solution. | Reduction of the diazonium group. | researchgate.net |

| 2 | Stirring | Stir cold for a period (e.g., 30 min to overnight). | Complete the precipitation of the tin complex salt. | researchgate.net |

| 3 | Filtration | Collect the precipitate. | Isolate the product complex. | researchgate.net |

| 4 | Basification | Treat the solid with concentrated NaOH solution. | Liberate the free hydrazine base. |

Other reducing agents such as zinc dust have also been reported but are less commonly used than sulfite or tin(II) chloride. njit.edu

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of synthesizing this compound is highly dependent on the careful control and optimization of reaction parameters. Key areas of focus include the choice of catalyst and the modulation of solvent and temperature.

For the direct synthesis of arylhydrazines from aryl halides (Section 2.1), the catalyst system is paramount.

Copper-based catalysts , such as Copper(I) Iodide (CuI), are effective, especially when paired with ligands like bisaryl oxalic diamides. These systems can facilitate the C-N coupling with less reactive aryl chlorides. researchgate.net

Palladium-based catalysts are also highly efficient. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as 2-di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl or Josiphos-type ligands showing high efficacy. organic-chemistry.orgnih.gov These catalysts allow for low loadings (down to 100 ppm) and can achieve high turnover numbers, making the process more economical and scalable. nih.gov

In the traditional diazotization-reduction pathway, the reaction is generally stoichiometric rather than catalytic. However, molecular iodine has been noted as a potential catalyst for generating aryl radicals from aryl hydrazines in subsequent reactions, indicating its role in the broader chemistry of these compounds.

The choice of solvent and the fine-tuning of reaction parameters like temperature and reagent concentration are critical for maximizing yield and purity.

In Direct Synthesis: For copper- or palladium-catalyzed direct hydrazination, solvents can range from water to organic solvents like 1,4-dioxane or polyethylene glycol (PEG-400). researchgate.net The use of water as a solvent represents a greener and more cost-effective approach. researchgate.net The choice of base is also crucial, with inorganic bases like potassium hydroxide (KOH), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) being commonly used to drive the reaction. organic-chemistry.orgresearchgate.net

In Diazotization-Reduction:

Temperature: Low temperature (0–5 °C) is essential during the diazotization step to prevent the premature decomposition of the diazonium salt, which would otherwise lead to the formation of phenol byproducts. researchgate.net

Solvent: The reaction is almost exclusively carried out in an aqueous acidic medium. The concentration of the acid is a key parameter; sufficient acid is required to dissolve the aniline and to generate nitrous acid from sodium nitrite.

pH Control: During the sodium sulfite reduction, the pH must be carefully controlled. The addition of the acidic diazonium salt solution to the alkaline sulfite solution requires monitoring to maintain the optimal conditions for the formation of the intermediate sulfonate salts. nih.gov

Reagent Stoichiometry: The molar ratio of reactants significantly influences the outcome. For instance, in the reduction step, using an excess of the reducing agent (e.g., 2.2–2.5 equivalents of sodium sulfite) is typical to ensure complete conversion. njit.edu

By carefully modulating these parameters, the formation of byproducts can be minimized, and the yield and purity of the final this compound product can be significantly enhanced.

Chemical Reactivity and Transformation Mechanisms Involving 2 Iodophenyl Hydrazine

Condensation Reactions with Carbonyl Compounds to Form (2-Iodophenyl)hydrazones

(2-Iodophenyl)hydrazine readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding (2-Iodophenyl)hydrazones. This reaction is a cornerstone of hydrazine (B178648) chemistry and proceeds through a nucleophilic addition-elimination mechanism.

Influence of Steric and Electronic Factors on Hydrazone Formation

The formation of (2-Iodophenyl)hydrazones is influenced by both steric and electronic factors originating from the ortho-iodo substituent on the phenyl ring.

Steric Factors: The bulky iodine atom at the ortho position can sterically hinder the approach of the hydrazine to the carbonyl carbon. This steric hindrance can decrease the rate of the nucleophilic addition step, particularly with sterically demanding ketones.

Electronic Factors: The iodine atom is an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through its resonance effect (+R). For substituents in the ortho position, the inductive effect generally dominates. The electron-withdrawing nature of the iodine atom decreases the electron density on the phenyl ring and, to a lesser extent, on the hydrazine nitrogen atoms. This reduction in nucleophilicity of the hydrazine can slow down the initial attack on the carbonyl carbon.

Role of this compound in Named Organic Transformations

This compound and its derivatives are potential substrates in several named organic reactions, although specific applications of this particular compound are not extensively documented in all cases.

Application in Wolff-Kishner Reduction Pathways for Alkane Formation

The Wolff-Kishner reduction is a classic organic reaction that converts the carbonyl group of an aldehyde or ketone into a methylene group (CH₂) using hydrazine and a strong base at high temperatures. pharmaguideline.com The reaction proceeds through the in-situ formation of a hydrazone, which is then deprotonated by the base. Subsequent proton transfer and elimination of nitrogen gas lead to the formation of a carbanion, which is then protonated by the solvent to yield the alkane. byjus.com

While this compound can form the requisite hydrazone intermediate, its application in the Wolff-Kishner reduction is complicated by the harsh reaction conditions. The high temperatures and strongly basic media can potentially lead to side reactions involving the carbon-iodine bond. Aryl halides can undergo elimination or reduction under such conditions. Therefore, the use of (2-Iodophenyl)hydrazones in a traditional Wolff-Kishner reduction might result in the undesired loss of the iodine substituent from the aromatic ring. Milder modifications of the Wolff-Kishner reduction might be more suitable for substrates containing sensitive functional groups like an aryl iodide. masterorganicchemistry.com

Relevance to Hydrazone Iodination Reactions (Barton Vinyl Iodide Synthesis)

The Barton vinyl iodide synthesis is a method for the preparation of vinyl iodides from hydrazones by treatment with iodine and a strong, non-nucleophilic base. wikipedia.orgsynarchive.com The reaction is believed to proceed through the oxidation of the hydrazone by iodine to form a diazo intermediate. Subsequent reaction with iodide and elimination of nitrogen gas yields the vinyl iodide. wikipedia.org

The relevance of this compound to this reaction is unique due to the pre-existing iodine atom on the phenyl ring. If a (2-Iodophenyl)hydrazone were subjected to the conditions of the Barton vinyl iodide synthesis, the reaction would be expected to proceed at the hydrazone moiety to form a vinyl iodide. The presence of the iodine atom on the aromatic ring would likely remain unaffected under these conditions, yielding a product that is both a vinyl iodide and an aryl iodide. Such a di-iodinated compound could be a valuable intermediate for further cross-coupling reactions. However, specific examples of this transformation using a (2-Iodophenyl)hydrazone are not readily found in the scientific literature.

Cyclization Reactions for the Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis.

The Fischer indole synthesis is a versatile and widely used method for the synthesis of indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgthermofisher.com The reaction proceeds through the formation of an arylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring system. wikipedia.org

When this compound is used as the starting material, the resulting indole is substituted with an iodine atom at the 7-position. For example, the reaction of this compound with 2-butanone would be expected to yield 7-iodo-2,3-dimethylindole.

The resulting 7-iodoindole is a valuable synthetic intermediate. The carbon-iodine bond can be readily functionalized using a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 7-position of the indole ring, providing access to a diverse array of complex indole derivatives.

Below is a data table illustrating the expected products from the Fischer indole synthesis using this compound and various carbonyl compounds.

| This compound | Carbonyl Compound | Expected Product |

| This compound | Acetone | 7-Iodo-2-methylindole |

| This compound | 2-Butanone | 7-Iodo-2,3-dimethylindole |

| This compound | Cyclohexanone | 8-Iodo-1,2,3,4-tetrahydrocarbazole |

| This compound | Phenylacetaldehyde | 7-Iodo-2-phenylindole |

Beyond the Fischer indole synthesis, this compound can also be used to synthesize other heterocyclic systems. For instance, its reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles, another important class of heterocyclic compounds. beilstein-journals.org The specific reaction conditions would determine the final product.

Formation of Pyrazole (B372694) Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis. In this reaction, this compound acts as a binucleophile, reacting with the two carbonyl groups of a 1,3-dicarbonyl compound to form a five-membered pyrazole ring. The reaction typically proceeds by initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is influenced by the electronic and steric properties of both the hydrazine and the dicarbonyl compound. For instance, the reaction of an arylhydrazine with a β-ketoester can potentially yield two regioisomeric pyrazoles. The specific isomer formed depends on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine.

A general representation of the Knorr pyrazole synthesis is shown below:

Figure 1. General Mechanism of the Knorr Pyrazole Synthesis.

| Reactant 1 | Reactant 2 | Product Class | Reaction Conditions | Key Features |

| This compound | 1,3-Diketone (e.g., Acetylacetone) | 1-(2-Iodophenyl)-3,5-disubstituted pyrazole | Acidic or basic catalysis, often with heating | Formation of two C-N bonds, cyclization, and dehydration. |

| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | 1-(2-Iodophenyl)-3-substituted-5-pyrazolone or 1-(2-Iodophenyl)-5-substituted-3-pyrazolone | Varies, can be regioselective | Potential for two regioisomeric products depending on reaction conditions. |

Synthesis of Thiazole-Containing Heterocycles

While the direct synthesis of thiazoles from this compound is less common than pyrazole formation, hydrazinyl-thiazole derivatives can be prepared through multi-step sequences. A prevalent method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. To incorporate the this compound moiety, one could first prepare a thiosemicarbazone from this compound and a suitable carbonyl compound. This thiosemicarbazone can then react with an α-haloketone in a Hantzsch-type cyclization to yield a 2-(2-(2-iodophenyl)hydrazinyl)thiazole derivative.

The general Hantzsch thiazole synthesis is depicted below:

Figure 2. General Scheme of the Hantzsch Thiazole Synthesis.

| Precursor derived from this compound | Co-reactant | Product Class | Reaction Type |

| 2-(2-Iodophenyl)hydrazinecarbothioamide | α-Haloketone (e.g., phenacyl bromide) | 2-(2-(2-Iodophenyl)hydrazinyl)thiazole derivatives | Hantzsch thiazole synthesis |

Exploration of Other Nitrogen-Containing Heterocycles

The reactivity of this compound extends to the synthesis of other important nitrogen-containing heterocycles, most notably indoles via the Fischer indole synthesis. This reaction involves the acid-catalyzed rearrangement of an arylhydrazone, formed from the condensation of an arylhydrazine and an aldehyde or ketone. nih.govnih.gov

In the case of this compound, it would first react with a suitable carbonyl compound to form the corresponding (2-iodophenyl)hydrazone. Upon treatment with an acid catalyst, such as polyphosphoric acid or zinc chloride, this hydrazone undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by the elimination of ammonia to afford a 7-iodoindole derivative. nih.gov

The general mechanism of the Fischer indole synthesis is as follows:

Figure 3. Mechanism of the Fischer Indole Synthesis.

| Reactant 1 | Reactant 2 | Product Class | Key Reaction |

| This compound | Aldehyde or Ketone | 7-Iodoindole derivatives | Fischer Indole Synthesis |

Mechanistic Studies of Aromatic and Hydrazine Moiety Reactivity

The chemical behavior of this compound is a subject of mechanistic studies aimed at understanding the intricate pathways of its transformations. These investigations often focus on the generation of reactive intermediates and the elucidation of reaction transition states.

Elucidation of Electron Transfer and Radical Pathways

The oxidative metabolism of hydrazine derivatives is known to proceed through free radical intermediates. nih.gov Studies have shown that aryl hydrazines can generate aryl radicals under certain conditions. For instance, the reaction of aryl hydrazines with catalytic amounts of molecular iodine in the open air can lead to the formation of aryl radicals. nih.gov This process is believed to involve the initial reaction of iodine with the aryl hydrazine to form an intermediate that, through a series of steps including single electron transfer (SET), generates the aryl radical. nih.gov

Investigation of Intermediates and Transition States

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the mechanisms of reactions involving hydrazines. For example, the oxidation of hydrazine by iodine has been studied computationally to determine the structures of transition states and intermediates. rsc.org These studies can reveal the energetics of different reaction pathways and help to understand the step-by-step mechanism of the transformation.

Applications of 2 Iodophenyl Hydrazine in Complex Organic Molecule Synthesis

Building Block for Multifunctional Aryl and Heteroaryl Scaffolds

The inherent reactivity of its two functional groups makes (2-Iodophenyl)hydrazine a versatile starting material for the synthesis of complex molecular frameworks. It serves as a linchpin for introducing both nitrogen-containing functionalities and an aryl iodide handle, which can be further elaborated through various coupling reactions.

Introduction of Hydrazine (B178648) and Iodophenyl Groups into Target Molecules

The primary utility of this compound lies in its ability to introduce both a hydrazine and an iodophenyl group into a target molecule simultaneously. The hydrazine moiety is a key precursor for the synthesis of numerous nitrogen-containing heterocycles. One of the most prominent applications is in the Fischer indole (B1671886) synthesis , a classic and widely used method for constructing the indole nucleus. wikipedia.org In this reaction, this compound is condensed with a ketone or an aldehyde in the presence of an acid catalyst to form a hydrazone, which then undergoes a musechem.commusechem.com-sigmatropic rearrangement and subsequent cyclization to yield a substituted indole. wikipedia.org The resulting indole is substituted with an iodine atom at the 7-position, providing a handle for further functionalization.

For instance, the reaction of this compound with various ketones can lead to a range of 7-iodoindole derivatives. The general scheme for this transformation is depicted below:

Scheme 1: Fischer Indole Synthesis using this compound

| Ketone/Aldehyde (R1, R2) | Product | Yield (%) | Reference |

| Cyclohexanone | 1,2,3,4-Tetrahydro-5-iodocarbazole | Not Specified | wikipedia.org |

| Acetone | 7-Iodo-2-methylindole | Not Specified | wikipedia.org |

| Propiophenone | 7-Iodo-2-phenyl-3-methylindole | Not Specified | wikipedia.org |

Beyond indoles, the hydrazine group can be used to construct other heterocyclic systems such as pyrazoles and triazines, while the iodophenyl group remains available for subsequent chemical modifications.

Synthesis of Nitrogen-Rich Organic Frameworks

Nitrogen-rich organic frameworks, including porous organic polymers (POPs) and covalent organic frameworks (COFs), are a class of materials with high thermal and chemical stability, and they have shown great promise in applications such as gas storage and separation. The presence of multiple nitrogen atoms in this compound makes it a potential building block for the synthesis of such nitrogen-rich materials.

While specific examples detailing the use of this compound in the synthesis of these frameworks are not extensively documented, the general strategy involves the polycondensation of nitrogen-containing monomers. The hydrazine moiety of this compound could potentially react with multifunctional aldehydes or other electrophilic linkers to form stable polymeric networks. The iodine atom could serve as a site for post-synthetic modification, allowing for the tuning of the framework's properties. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce various functional groups onto the porous framework, thereby enhancing its performance in specific applications.

Precursor to Diversified Organoiodine Compounds

The iodine atom in this compound is a key feature that allows for its transformation into a wide array of other organoiodine compounds. This versatility is primarily exploited through transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

Preparation of Iodinated Aromatic Ethers and Amines

This compound can serve as a precursor for the synthesis of iodinated aromatic ethers and amines through nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions.

The Ullmann condensation is a classic copper-catalyzed reaction that can be used to form C-O and C-N bonds. organic-chemistry.orgnih.gov In principle, this compound could react with phenols or amines in the presence of a copper catalyst to yield the corresponding iodinated diaryl ethers or diaryl amines, respectively. However, the presence of the reactive hydrazine group might require protective group strategies to avoid side reactions.

A more modern and versatile approach is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. This compound, with its aryl iodide functionality, is a suitable substrate for this reaction. Coupling with various primary or secondary amines in the presence of a palladium catalyst and a suitable ligand would yield N-substituted (2-iodophenyl)hydrazines. Similarly, coupling with alcohols or phenols could, in principle, lead to the formation of iodinated aromatic ethers, although the C-O bond formation is generally more challenging than C-N bond formation.

Table 2: Potential Synthesis of Iodinated Aromatic Ethers and Amines

| Reaction Type | Coupling Partner | Potential Product |

| Ullmann Condensation | Phenol | This compound ether derivative |

| Ullmann Condensation | Aniline | This compound amine derivative |

| Buchwald-Hartwig Amination | Secondary Amine (e.g., Piperidine) | 1-(2-Iodophenyl)-1-piperidinylhydrazine |

| Buchwald-Hartwig C-O Coupling | Alcohol | (2-Alkoxyphenyl)hydrazine |

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity significantly expands the synthetic utility of this compound. musechem.com

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. This compound can be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents at the 2-position of the phenyl ring.

Heck Coupling: The Heck reaction couples an organohalide with an alkene. Reacting this compound with alkenes such as acrylates or styrenes in the presence of a palladium catalyst would lead to the formation of substituted cinnamic acid derivatives or stilbenes, respectively, attached to the hydrazine-bearing ring. nih.gov

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of carbon-carbon triple bonds by coupling an organohalide with a terminal alkyne. gold-chemistry.orgorganic-chemistry.org this compound can be effectively coupled with a variety of terminal alkynes to produce 2-alkynylphenylhydrazine derivatives. These products can serve as versatile intermediates for the synthesis of more complex heterocyclic systems.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 2-Arylphenylhydrazine |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, base | 2-Vinylphenylhydrazine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 2-Alkynylphenylhydrazine |

Contribution to the Synthesis of Advanced Organic Materials

While the primary applications of this compound are centered on the synthesis of complex organic molecules for pharmaceuticals and agrochemicals, its structural features suggest potential contributions to the field of advanced organic materials. musechem.com

The ability to undergo polymerization or to be incorporated into larger conjugated systems through its dual functional groups makes it a candidate for the synthesis of functional polymers. For example, polymers derived from this compound could exhibit interesting electronic or optical properties. The nitrogen-rich nature of such polymers could also impart specific functionalities, such as metal-ion chelation or catalytic activity.

Furthermore, the carbazole (B46965) and indole scaffolds, which can be readily synthesized from this compound, are known to be important components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. nih.gov The 7-iodo-substituted heterocycles derived from this compound could serve as key intermediates in the synthesis of these advanced materials, where the iodine atom provides a convenient point for further molecular engineering.

Biological and Medicinal Chemistry Research of 2 Iodophenyl Hydrazine Derivatives

In Vitro and In Vivo Evaluation of Biological Activities

Broad-Spectrum Antimicrobial Activities

Derivatives of phenylhydrazine (B124118), particularly in the form of hydrazones, have demonstrated a wide spectrum of antimicrobial activities. Research has shown that these compounds can inhibit the growth of various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial potential of these derivatives is often attributed to the presence of the azomethine group (-NH-N=CH-), which is a key pharmacophore. mdpi.comnih.gov

The introduction of specific substituents on the phenyl ring plays a crucial role in modulating the antimicrobial potency. Studies on related hydrazone structures indicate that electron-withdrawing groups, such as halogens (like iodine) or nitro groups, on the aromatic ring can enhance antibacterial activity. nih.gov For instance, a study on lactic acid hydrazide-hydrazones found that compounds with electron-withdrawing groups like I, Br, or NO2 generally showed better antibacterial activity than those with electron-donating groups like OCH3 or OH. nih.gov This suggests that the iodine atom in (2-Iodophenyl)hydrazine derivatives is likely to contribute favorably to their antimicrobial profile.

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Various hydrazone derivatives have been reported to exhibit potent activity with low MIC values against a range of bacterial strains. For example, certain hydrazide-hydrazones have shown very strong activity against Gram-positive bacteria with MIC values as low as 1.95–7.81 μg/mL. nih.gov Some derivatives have even demonstrated activity superior to standard antibiotics against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The scope of their activity is broad. Hydrazone derivatives have been found to be effective against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal species like Candida albicans. nih.govpreprints.org

| Compound Type | Target Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Isonicotinic Acid Hydrazide-Hydrazone | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | 1.95–7.81 µg/mL | nih.gov |

| Pyrimidine Hydrazide-Hydrazone | E. coli | 12.5 µg/mL | nih.gov |

| Pyrimidine Hydrazide-Hydrazone | S. aureus | 6.25 µg/mL | nih.gov |

| MRSA1 (Clinical Isolate) | Pyrimidine Hydrazide-Hydrazone | 3.125 µg/mL | nih.gov |

| Benzyl (B1604629) Guanidine (B92328) Hydrazone Derivative (9m) | S. aureus | 0.5 µg/mL | mdpi.com |

| Benzyl Guanidine Hydrazone Derivative (9m) | E. coli | 1 µg/mL | mdpi.com |

Other Explored Biological Activities (e.g., Anti-inflammatory, Antimalarial, Anticonvulsant)

Beyond their antimicrobial effects, derivatives of this compound are part of a broader class of hydrazones that have been investigated for a multitude of pharmacological activities. nih.gov

Anti-inflammatory Activity: Hydrazone derivatives are recognized for their potential as anti-inflammatory agents. nih.gov Their mechanism often involves the inhibition of key inflammatory mediators. For instance, certain N-acylhydrazone derivatives have been shown to inhibit tumor necrosis factor-alpha (TNF-α), while others inhibit inducible nitric oxide synthase (iNOS) and NF-κB. nih.gov The anti-inflammatory potency of these compounds is comparable to, and in some cases better than, standard nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac (B195802) in preclinical models such as the carrageenan-induced rat paw edema test. nih.gov The substitution pattern on the aromatic ring is critical, with halogen and nitro groups often contributing to enhanced activity. nih.govnih.gov

Antimalarial Activity: The fight against malaria has also benefited from research into hydrazine-containing compounds. Hydrazone derivatives, particularly aroylhydrazones and hydrazine-coupled pyrazoles, have shown promising antimalarial properties. nih.govnih.govnih.gov These compounds can act through multiple mechanisms, including iron chelation and inhibition of hemozoin formation, which is a crucial detoxification process for the malaria parasite. nih.gov Some pyrazole (B372694) derivatives coupled with hydrazine (B178648) have demonstrated high percentage suppression (up to 90.4%) of parasitemia in mice infected with Plasmodium berghei. nih.govmalariaworld.org They have also shown efficacy against chloroquine-resistant strains of Plasmodium falciparum. nih.gov

Anticonvulsant Activity: The therapeutic potential of hydrazone derivatives extends to neurological disorders, particularly epilepsy. saspublishers.com Numerous studies have confirmed that these molecules can be effective anticonvulsants in various animal models, such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizure tests. saspublishers.comtandfonline.com The chemical structure of these derivatives, including the nature of the substituents on the aromatic ring, is a key determinant of their activity and neurotoxicity profile. nih.gov For example, certain thiazole-based hydrazone derivatives have shown high anticonvulsant activity with median effective doses (ED50) as low as 13.4 mg/kg in the MES model. tandfonline.com

| Activity | Example Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | Nicotinic Acid Hydrazide Derivatives | Up to 37.29% inhibition in paw edema model | nih.gov |

| Antimalarial | Hydrazine-coupled Pyrazole Derivative | 90.4% suppression of P. berghei in mice | nih.gov |

| Anticonvulsant | Thiazolyl-hydrazine Derivative | ED50 of 13.4 mg/kg in MES test | tandfonline.com |

| Anti-inflammatory | N-phenylpyrazolyl-N-glycinyl-hydrazone | Potent inhibition of TNF-α | nih.gov |

| Antimalarial | Benzothiazole Hydrazone (5f) | Active against MDR strain of P. yoelii | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Aromatic Substituents on Biological Potency and Selectivity

The biological activity of phenylhydrazine and its derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies have consistently shown that modifying these substituents can fine-tune the potency and selectivity of the compounds for various biological targets.

For antimicrobial activity, the presence of electron-withdrawing groups on the phenyl ring is often beneficial. nih.gov Halogens such as chlorine, bromine, and iodine, as well as nitro groups, have been shown to enhance the antibacterial and antifungal properties of hydrazone derivatives. mdpi.comnih.gov This suggests that the 2-iodo substituent in the titular compound series is a favorable feature for antimicrobial potency. For example, SAR studies on benzyl guanidine hydrazones revealed that specific chloro and trifluoromethyl substitutions led to compounds with MICs as low as 0.5 µg/mL against S. aureus. mdpi.com

In the context of anti-inflammatory activity, similar trends are observed. The inclusion of halogen, nitro, and dimethylamino groups on the benzylidene ring of hydrazone derivatives has been linked to significant anti-inflammatory effects. nih.gov Specifically, nicotinic acid hydrazides substituted with nitro groups showed promising anti-inflammatory profiles. nih.gov

Role of the Hydrazine Linkage in Receptor Binding and Enzyme Inhibition

The hydrazine linkage (-NH-NH-) and the resulting hydrazone moiety (-C=N-NH-) are not merely passive linkers but are critical functional groups that actively participate in interactions with biological macromolecules. This structural feature is largely responsible for the diverse pharmacological profiles of these derivatives. researchgate.net

The hydrazone group possesses a combination of structural features that facilitate receptor binding and enzyme inhibition:

Hydrogen Bonding Capability: The nitrogen atoms of the hydrazine/hydrazone moiety can act as both hydrogen bond donors and acceptors, allowing for robust interactions with amino acid residues in the active sites of enzymes and receptors. nih.gov

Chelating Properties: The ability to chelate metal ions is a known characteristic of hydrazones, which is relevant for the inhibition of metalloenzymes. This property is also implicated in their antimalarial activity through the chelation of iron. nih.govplos.org

Conformational Flexibility and Rigidity: The C=N double bond introduces a degree of rigidity and planarity to the molecule, which can be crucial for fitting into specific binding pockets. The N-N single bond, however, allows for rotational flexibility. This combination helps in adopting a favorable conformation for binding. nih.gov

Nucleophilicity and Electrophilicity: The nitrogen and carbon atoms of the hydrazone group have distinct electronic characteristics, making them reactive toward both electrophiles and nucleophiles within a biological target. nih.gov

Molecular modeling studies have supported the importance of the hydrazone linker in orienting the molecule within a binding site. For instance, in a study of chimeric opioid/neurokinin receptor ligands, the hydrazone bridge was essential for fusing the two pharmacophores and allowing the molecule to make key contacts within the receptor binding sites. nih.gov Similarly, docking studies of hydrazone derivatives into the active sites of enzymes like DNA gyrase and lanosterol (B1674476) 14α-demethylase show that the hydrazone moiety is often involved in critical hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. mdpi.comnih.gov

Mechanistic Insights into Biological Action

Molecular Targets and Pathway Modulation

The diverse biological activities of this compound derivatives and related hydrazones stem from their ability to interact with a variety of molecular targets, thereby modulating key biological pathways.

Antimicrobial Action: The antibacterial mechanism of hydrazone derivatives is often multifactorial. Molecular docking studies have identified bacterial DNA gyrase as a key target. mdpi.comresearchgate.net By binding to the active site of this enzyme, the compounds inhibit its function, which is essential for DNA replication, ultimately leading to bacterial cell death. researchgate.net Other proposed mechanisms include the inhibition of glucosamine-6-phosphate synthase, which disrupts bacterial cell wall synthesis, and interference with virulence factors such as biofilm formation and motility in pathogens like Pseudomonas aeruginosa. nih.govresearchgate.net

Anti-inflammatory Action: The anti-inflammatory effects of hydrazone derivatives are linked to their ability to suppress the production of pro-inflammatory mediators. They have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the synthesis of prostaglandins. semanticscholar.org Furthermore, some derivatives can downregulate the expression of inducible nitric oxide synthase (iNOS) and inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response. nih.gov

Anticonvulsant Action: The mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or neurotransmitter systems. wikipedia.org For hydrazone-like compounds, a plausible mechanism is the blockage of voltage-gated sodium channels, which suppresses the excessive neuronal firing characteristic of seizures. wikipedia.org Another potential pathway is the enhancement of GABAergic neurotransmission, as GABA is the primary inhibitory neurotransmitter in the brain. nih.gov Some hydrazide derivatives, such as iproniazid, are known inhibitors of the enzyme monoamine oxidase (MAO), which leads to increased levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain. nih.govresearchgate.net

Antimalarial Action: The antimalarial activity of these derivatives is often linked to the parasite's unique hemoglobin digestion pathway. One primary mechanism is the inhibition of hemozoin biocrystallization. The compounds can interact with free heme, preventing its polymerization into non-toxic hemozoin, which leads to a buildup of toxic heme and parasite death. nih.gov Additionally, some hydrazine-coupled pyrazole derivatives are thought to act as antifolates, targeting enzymes in the folate biosynthesis pathway, such as Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). ukm.my Molecular docking studies have also implicated plasmepsin II, an aspartyl protease involved in hemoglobin breakdown, as a potential target. researchgate.net

Computational Chemistry and Spectroscopic Characterization Studies of 2 Iodophenyl Hydrazine and Its Analogues

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a suite of computational methods used to simulate and predict the behavior of molecules. These simulations are vital for understanding the three-dimensional structures of compounds like (2-Iodophenyl)hydrazine and how they might interact with biological targets, which is a cornerstone of drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. biointerfaceresearch.comresearchgate.net This analysis is crucial for predicting the biological activity of compounds by examining their binding affinity and interaction patterns within the active sites of therapeutic targets. researchgate.netmdpi.com

For analogues of this compound, such as hydrazide-hydrazone derivatives, docking studies have been employed to explore their potential as anticancer agents. nih.govnih.gov These studies often target specific enzymes like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are well-known anticancer targets. nih.govnih.govnih.gov The analysis reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. volkamerlab.orgyoutube.comyoutube.com For instance, in studies of iodoquinazoline derivatives, hydrogen bonds were observed with residues like Cys919, Lys868, and Asp1046 in the VEGFR-2 active site, providing a rationale for their inhibitory activity. nih.gov Similarly, phthalazine derivatives featuring a hydrazide spacer showed high binding affinity by occupying hydrophobic grooves within the VEGFR-2 active site. nih.gov

These computational predictions help in understanding structure-activity relationships and guide the synthesis of more potent and selective inhibitors. nih.gov By analyzing the binding modes of these analogues, researchers can infer how this compound itself might interact with various protein targets, paving the way for its potential therapeutic applications.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The goal of this analysis, coupled with energy minimization, is to identify the most stable three-dimensional structure of a molecule, known as its global energy minimum.

For this compound, this process would begin with its 2D structure. guidechem.comuni.lu Using computational chemistry software, various possible conformations are generated by systematically rotating the flexible bonds, primarily the C-N and N-N single bonds. Each of these conformations has an associated potential energy. Energy minimization algorithms are then applied to find the geometry with the lowest energy, which corresponds to the most stable and likely conformation of the molecule under physiological conditions. This optimized 3D structure is the foundational input for more advanced computational studies, including molecular docking and pharmacophore modeling.

A pharmacophore model is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net For classes of compounds related to this compound, such as hydrazone derivatives, pharmacophore models have been developed to identify key features responsible for their biological activity, like anticancer or antimicrobial effects. researchgate.net These models serve as valuable tools for designing new molecules with improved potency and for virtually screening large compound libraries to find new potential drugs. nih.gov

In parallel, the prediction of ADMET properties is a critical step in drug discovery to assess the drug-likeness of a compound. biointerfaceresearch.comnih.gov These in silico predictions evaluate a molecule's potential pharmacokinetic profile, helping to identify candidates that are more likely to be well-absorbed, distributed appropriately in the body, metabolized at a suitable rate, and excreted without causing significant toxicity. nih.govresearchgate.net For hydrazone and other derivatives, ADMET studies are routinely performed to predict properties like oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity. biointerfaceresearch.comnih.gov

Below is a table of predicted ADMET properties for a representative molecule from this class.

| Property | Predicted Value | Description |

| Molecular Weight | 234.04 g/mol guidechem.com | Influences absorption and distribution. |

| LogP (Octanol/Water) | 1.8 uni.lu | Measures lipophilicity, affecting absorption and membrane permeability. |

| Hydrogen Bond Donors | 2 guidechem.com | Number of N-H or O-H bonds, affecting solubility and binding. |

| Hydrogen Bond Acceptors | 2 guidechem.com | Number of N or O atoms, affecting solubility and binding. |

| Topological Polar Surface Area | 38 Ų guidechem.com | Predicts drug transport properties, including intestinal absorption. |

| Rotatable Bond Count | 1 guidechem.com | Measures molecular flexibility, influencing binding affinity. |

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are analytical techniques that use the interaction of electromagnetic radiation with matter to obtain information about a substance's structure and composition. For organic molecules like this compound, NMR spectroscopy and mass spectrometry are primary tools for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, the aromatic protons on the phenyl ring would typically appear as a complex multiplet in the region of δ 6.5-8.0 ppm. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the electron-donating effect of the hydrazine (B178648) group. The protons of the hydrazine group (-NH-NH₂) would likely produce broad signals that can be exchanged with D₂O, confirming their identity. For the parent compound, phenylhydrazine (B124118), the aromatic protons appear between δ 6.76 and 7.21 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, one would expect to see six distinct signals for the six carbon atoms of the benzene ring. ias.ac.in The carbon atom directly attached to the iodine (C-I) would be significantly shifted due to the heavy atom effect. The carbon attached to the hydrazine group (C-N) would also have a characteristic chemical shift. For comparison, the aromatic carbons in phenylhydrazine appear in the range of δ 113-150 ppm. chemicalbook.com

The table below shows predicted chemical shift ranges for this compound based on data from analogous compounds. rsc.org

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H (Aromatic) | 6.5 - 8.0 | Complex multiplet pattern due to ortho, meta, and para protons. |

| ¹H (Hydrazine) | 3.5 - 5.5 (variable) | Broad signals, position dependent on solvent and concentration. |

| ¹³C (Aromatic) | 110 - 150 | Six distinct signals expected for the substituted ring. |

| ¹³C (C-I) | 90 - 100 | Shifted upfield due to the heavy atom effect of iodine. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. libretexts.org

For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (approximately 234 g/mol ). guidechem.comuni.lu The presence of a single iodine atom would be evident. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula, C₆H₇IN₂. uni.lu

The fragmentation pattern provides structural clues. libretexts.orgyoutube.com Energetically unstable molecular ions break down into smaller, characteristic fragments. libretexts.orgmiamioh.edu Common fragmentation pathways for this compound would likely include:

Loss of the iodine atom: A prominent peak at [M-127]⁺ corresponding to the loss of an iodine radical.

Cleavage of the N-N bond: Fragmentation of the hydrazine moiety.

Loss of N₂H₃ or N₂H₄: Resulting in an iodobenzene cation.

Fragmentation of the aromatic ring: Producing smaller charged fragments.

The predicted major fragments are summarized in the table below.

| Fragment Ion | Predicted m/z | Description |

| [C₆H₇IN₂]⁺ | 234 | Molecular Ion (M⁺) |

| [C₆H₇N₂]⁺ | 107 | Loss of Iodine radical (I•) |

| [C₆H₄I]⁺ | 203 | Loss of diazenyl radical (N₂H₃•) |

| [C₆H₅]⁺ | 77 | Loss of iododiazene (IN₂H) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups, namely the hydrazine (-NH-NH2) and the substituted benzene ring.

Detailed analysis of the IR spectrum allows for the precise identification and characterization of these functional groups. The following table summarizes the expected characteristic IR absorption frequencies for this compound, based on established correlations for similar aromatic hydrazine compounds.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretching (asymmetric and symmetric) | Hydrazine (-NH₂) | 3400 - 3200 |

| N-H Bending (scissoring) | Hydrazine (-NH₂) | 1650 - 1580 |

| C-N Stretching | Aryl-N | 1350 - 1250 |

| Aromatic C-H Stretching | Phenyl Ring | 3100 - 3000 |

| Aromatic C=C Stretching | Phenyl Ring | 1600 - 1450 |

| C-H In-plane Bending | Phenyl Ring | 1225 - 950 |

| C-H Out-of-plane Bending | Phenyl Ring | 900 - 675 |

| C-I Stretching | Aryl-Iodide | 600 - 500 |

The N-H stretching vibrations of the primary amine in the hydrazine group typically appear as two distinct bands in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The N-H bending vibration is expected in the 1650-1580 cm⁻¹ range. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the phenyl ring appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring, in this case, ortho-substitution, will influence the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can be useful for confirming the isomeric structure. The C-I stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO).

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions. The π → π* transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the corresponding antibonding π* orbitals. These transitions are typically of high intensity (large molar absorptivity, ε). The n → π* transitions involve the promotion of non-bonding electrons, such as the lone pair electrons on the nitrogen atoms of the hydrazine group, to an antibonding π* orbital of the phenyl ring. These transitions are generally of lower intensity compared to π → π* transitions.

The presence of the iodine atom as a substituent on the phenyl ring can influence the position and intensity of the absorption maxima (λmax) through electronic effects. Halogen substituents can cause a bathochromic shift (red shift) of the absorption bands to longer wavelengths.

Based on the electronic structure of this compound and data for analogous compounds, the following electronic transitions and approximate absorption maxima are anticipated.

Table 2: Expected Electronic Transitions and Absorption Maxima for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Phenyl Ring | ~200 - 230 | High |

| π → π* (secondary band) | Phenyl Ring | ~250 - 290 | Moderate |

| n → π* | Hydrazine group | ~300 - 350 | Low |

The primary π → π* transition, often referred to as the E-band, is expected at shorter wavelengths, while a secondary π → π* band (B-band), characteristic of substituted benzenes, is anticipated at longer wavelengths with a lower intensity. The n → π* transition, resulting from the hydrazine moiety, is expected to appear as a weak shoulder or a separate band at the longest wavelength. The solvent used for the measurement can also influence the position of these absorption bands.

Future Perspectives and Emerging Research Directions for 2 Iodophenyl Hydrazine

Development of Novel and Sustainable Synthetic Routes

The synthesis of (2-Iodophenyl)hydrazine and its derivatives is undergoing a transformation driven by the principles of green chemistry. Traditional synthetic methods are often reliant on harsh conditions and hazardous reagents, prompting a shift towards more environmentally benign and efficient processes.

Future research is focused on several key areas:

Catalytic Innovations: There is a growing interest in using heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thus minimizing waste and cost. mdpi.com Nickel-based heterogeneous catalysts, for example, have shown promise in the synthesis of related ketazine derivatives at room temperature with high yields. mdpi.com Furthermore, palladium-catalyzed coupling reactions are being refined to enable the efficient N-arylation of hydrazine (B178648) derivatives under milder conditions, tolerating a wide array of functional groups. organic-chemistry.org

Green Solvents and Conditions: A significant push is being made to replace traditional organic solvents with more sustainable alternatives. Water is being explored as a reaction medium for the reduction of nitroaromatics to arylhydrazines, offering a rapid, eco-friendly, and efficient protocol. researchgate.net Methodologies utilizing natural catalysts, such as lemon juice, under concentrated solar radiation are also emerging for the synthesis of related heterocyclic compounds, drastically reducing reaction times and eliminating toxic reagents. nih.gov

Hydrazine-Free Pathways: To circumvent the handling of hydrazine derivatives, which can be toxic, novel photoredox catalytic platforms are being developed. These methods allow for the synthesis of related nitrogen-containing compounds, like azines, from readily available oxime esters under mild conditions, avoiding the need for hydrazine precursors altogether. rsc.org

These sustainable approaches not only aim to reduce the environmental impact of chemical synthesis but also to improve efficiency and safety, making the production of this compound derivatives more economical and scalable.

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of this compound, particularly indoles and pyrazoles, are a cornerstone of medicinal chemistry research due to their broad spectrum of biological activities. researchgate.netnih.gov Future research is aimed at identifying novel biological targets and developing next-generation therapeutics for a range of diseases.

Anticancer Drug Discovery: Indole-based compounds derived from this compound are at the forefront of anticancer research. nih.gov Their mechanisms of action are diverse, and emerging research continues to uncover new targets.

Tubulin Polymerization Inhibition: Many indole (B1671886) derivatives act as potent inhibitors of microtubule polymerization by binding to the colchicine (B1669291) site of tubulin. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and inducing apoptosis. nih.govekb.eg

Protein Kinase Inhibition: Substituted indoles and 2-oxoindoles are prominent scaffolds for designing inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. researchgate.net Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), essential for tumor angiogenesis, and Epidermal Growth Factor Receptor (EGFR), which drives cell proliferation. ekb.egmdpi.com

Multi-Target Agents: The trend is moving towards developing multi-target agents that can hit several cancer-related pathways simultaneously to overcome drug resistance. Hybrid molecules incorporating indole and pyrazole (B372694) motifs have shown significant cytotoxicity against a wide range of cancer cell lines, including breast, lung, and colon cancers. mdpi.comsrrjournals.com

Neurodegenerative Diseases: The scaffold is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease. Novel indole derivatives have been designed and synthesized that exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of neurotransmitters. nih.gov Molecular docking and dynamic simulations are being used to confirm the binding modes of these compounds within the enzyme active sites, guiding the design of more effective therapies. nih.gov

The following table summarizes the inhibitory activities of selected indole-based derivatives against various cancer cell lines and enzymes, demonstrating the therapeutic potential stemming from the this compound precursor.

| Derivative Class | Target | Specific Compound Example | Activity (IC₅₀) | Target Disease |

| Indole-hydrazone | COX-1 / COX-2 | Compound 2f | 61% inhibition (MCF-7) | Cancer, Inflammation |

| Indole-hydrazone | COX-1 / COX-2 | Compound 2j | 68% inhibition (MCF-7) | Cancer, Inflammation |

| Pyrazolinyl-Indole | EGFR | Compound HD02 | Potent (various lines) | Cancer |

| Pyrazolinyl-Indole | EGFR | Compound HD05 | Potent (various lines) | Cancer |

| Pyrimidinyl-Indole | AChE / BChE | Compound 5 | 0.042 µM / 3.003 µM | Alzheimer's |

| Pyrazolyl-Indole | AChE / BChE | Compound 7 | 2.54 µM / 0.207 µM | Alzheimer's |

| Oxathiolanyl-Indole | AChE / BChE | Compound 11 | 0.052 µM / 2.529 µM | Alzheimer's |

Data sourced from multiple research findings. mdpi.comnih.govjapsonline.com

Integration of Artificial Intelligence and Machine Learning in Derivative Design

The design of novel bioactive molecules from the this compound scaffold is poised for acceleration through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools offer the potential to navigate the vast chemical space of possible derivatives efficiently, identifying candidates with high predicted activity and synthesizability.

Generative AI models, particularly recurrent neural networks (RNNs), are being trained on large databases of known bioactive compounds. nih.gov By learning the underlying chemical patterns and rules from these datasets, the models can generate novel molecular structures that are likely to be active against a specific biological target. nih.gov This de novo design approach can be applied to this compound derivatives by fine-tuning a general model on a specific set of active compounds, such as known indole-based kinase inhibitors. The model can then produce new, optimized structures that retain the core pharmacophore while exploring novel substitutions.

Furthermore, ML can optimize classic synthetic reactions like the Fischer indole synthesis. mdpi.comnih.gov By analyzing data from numerous reactions with varied substituted phenylhydrazines, ketones, and catalysts, ML algorithms can predict the optimal reaction conditions to maximize yield and minimize byproducts for a desired indole derivative. researchgate.net This predictive power can significantly reduce the experimental effort and resources required in the drug discovery process.

Potential Applications in Supramolecular Chemistry and Materials Science

The unique structural features of this compound, particularly the presence of the iodine atom, open up exciting avenues in supramolecular chemistry and materials science.

Supramolecular Assembly via Halogen Bonding: The iodine atom on the phenyl ring is an effective halogen bond (XB) donor. nih.gov A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a nitrogen atom. nih.govresearchgate.net This directionality is a powerful tool for programming the self-assembly of molecules into well-defined supramolecular architectures. figshare.com

Researchers are exploring how the C–I···N halogen bond in derivatives of this compound can be used to construct complex structures like supramolecular triangles and double helices from achiral building blocks. researchgate.netnih.gov The strength and geometry of these bonds can be tuned by changing the substituents on the molecule, providing precise control over the final assembly. researchgate.netrsc.org This bottom-up approach is fundamental to creating novel functional materials with tailored properties for applications in areas like crystal engineering and molecular recognition.

Advanced Materials for Electronics: Hydrazine derivatives are gaining significant attention for their role in improving the performance of next-generation solar cells. Specifically, phenylhydrazine (B124118) derivatives are being used as additives in the precursor solutions for tin-lead perovskite solar cells. rsc.org

In this context, they serve two critical functions:

Reductant: They prevent the detrimental oxidation of Sn²⁺ to Sn⁴⁺ in the perovskite material, which is a major cause of instability and reduced efficiency. rsc.orgresearchgate.net

The use of hydrazine-based additives has led to certified PCEs exceeding 23% and has significantly improved the long-term stability of the devices, demonstrating a promising path towards commercial viability for perovskite photovoltaic technology. perovskite-info.com The exploration of novel this compound derivatives could further enhance these properties, potentially through synergistic electronic effects or improved defect passivation.

Q & A

Q. What are the primary synthetic routes for (2-Iodophenyl)hydrazine, and what parameters influence its yield?

this compound is typically synthesized via nucleophilic substitution or diazotization reactions. For example, phenylhydrazine derivatives are often prepared by reacting hydrazine hydrate with iodobenzene derivatives under acidic conditions. Key parameters include temperature control (to avoid side reactions like over-iodination), stoichiometric ratios of hydrazine to aryl halide, and reaction time optimization. Similar syntheses of phenylhydrazine derivatives highlight the importance of maintaining anhydrous conditions to prevent hydrolysis .

Q. How is this compound characterized analytically, and what techniques validate its purity?

Common techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the hydrazine backbone and iodine substitution pattern.

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- UV-Vis Spectrophotometry : To monitor reactions (e.g., hydrazone formation via carbonyl group detection at ~300 nm) .

- Chromatography (HPLC/TLC) : For purity assessment and separation of byproducts.

Q. What are the key applications of this compound in organic synthesis?

- Hydrazone Formation : Reacts with carbonyl groups (aldehydes/ketones) to form hydrazones, useful in identifying or protecting reactive carbonyls. For example, phenylhydrazine derivatives are critical in Fischer indole synthesis to generate indole scaffolds .

- Coordination Chemistry : Acts as a ligand in transition metal complexes (e.g., Ru(II) catalysts), where the iodine substituent may influence electronic properties .

Advanced Research Questions

Q. How does the iodine substituent in this compound affect its reactivity in cycloaddition or metathesis reactions?

Computational studies (e.g., DFT) suggest that electron-withdrawing groups like iodine lower activation barriers in cycloreversion steps, as seen in hydrazine-catalyzed ring-opening carbonyl–olefin metathesis. The iodine’s steric bulk may also influence regioselectivity in cycloadditions. Experimental verification requires comparing reaction kinetics with non-iodinated analogs .

Q. What computational strategies are employed to predict the catalytic activity of hydrazine derivatives?

- Density Functional Theory (DFT) : Used to map reaction pathways, such as hydrazine-mediated reduction of graphene oxide or catalytic decomposition mechanisms.

- Transition State Analysis : Identifies rate-determining steps (e.g., cycloreversion in norbornene metathesis).

- Molecular Dynamics (MD) : Simulates solvent effects and ligand-metal interactions in coordination complexes .

Q. How do contradictory data on hydrazine decomposition pathways inform the design of this compound-based catalysts?

Studies on hydrazine decomposition reveal competing pathways:

- Thermal Decomposition : Produces NH₃ and N₂, dominant at high temperatures.

- Catalytic Decomposition : Metal catalysts (e.g., Ru, Ir) favor H₂ and N₂ production. Contradictions arise from varying reaction conditions (pH, temperature) and catalyst support materials. For this compound, iodine’s electron-withdrawing effect may stabilize intermediates, altering selectivity .

Q. What proteomic or toxicological profiles are relevant for safe handling of this compound?

- Proteomics : Studies on hydrazine toxicity in rats reveal altered expression of proteins linked to lipid metabolism and stress response (e.g., apolipoprotein A-I, peroxiredoxin). These biomarkers could inform safety protocols for iodinated derivatives.

- Toxicological Screening : Follow ATSDR guidelines for diphenylhydrazine analogs, emphasizing carcinogenic potential and proper ventilation .

Methodological Considerations

Q. Table 1: Comparison of Catalytic Systems for Hydrazine Decomposition

| Catalyst Type | Reaction Conditions | Main Products | Key Reference |

|---|---|---|---|

| Ru/Al₂O₃ | 150°C, aqueous | H₂, N₂ | |

| Thermal | >300°C, inert gas | NH₃, N₂ | |

| Ir Nanoparticles | 80°C, acidic | H₂, N₂ |

Q. Table 2: Analytical Techniques for Hydrazine Derivatives

| Technique | Application | Example Data |

|---|---|---|

| NMR | Structural confirmation | ¹H NMR: δ 7.2–7.8 (aromatic H) |

| UV-Vis | Reaction monitoring (hydrazones) | λmax = 300 nm (carbonyl adduct) |